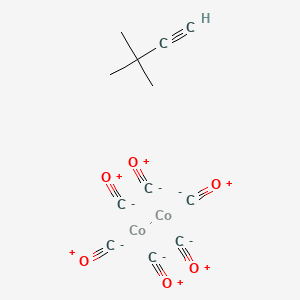

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

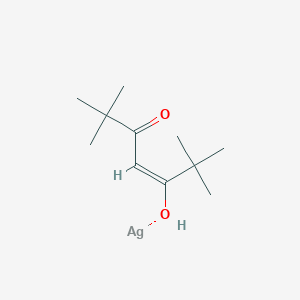

“(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl” is a chemical compound with the CAS Number: 56792-69-9 . It has a molecular weight of 368.07 and a molecular formula of C12H10Co2O6 . It appears as a dark red liquid .

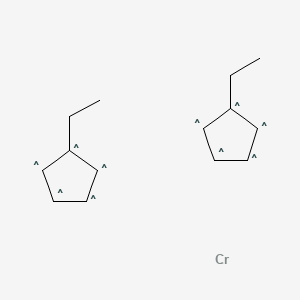

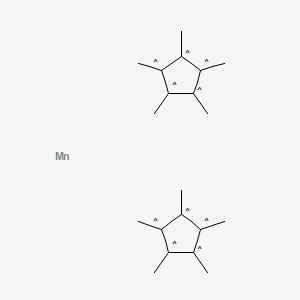

Molecular Structure Analysis

The linear formula for this compound is Co2(CO)6[HC≡C(C(CH3)3)] . This indicates that it contains two cobalt atoms, six carbonyl groups, and a 3,3-dimethyl-1-butyne group .Chemical Reactions Analysis

This compound is used as a substrate or catalyst for numerous organometallic transformations, including the Nicholas reaction, the Pauson–Khand reaction, alkyne cyclotrimerization, and alkyne hydrosilylation .Physical and Chemical Properties Analysis

This compound is a dark red liquid with a boiling point of 52 °C (125.6 °F) at 0.83 mm Hg . It has a flash point of 84 °C (183.2 °F) and is sensitive to air .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry

(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl, as part of the broader class of alkyne hexacarbonyl dicobalt complexes, plays a crucial role in modern synthetic chemistry. These complexes are utilized in creating a variety of organic compounds, showing particular promise in the development of anticancer drugs and other medicinal applications. The properties of these complexes, especially their biological activity, largely depend on the nature of the ligands attached to the metal center (Ott et al., 2008).

Catalysis and Material Science

Dicobalt hexacarbonyl complexes, including those derived from (3,3-Dimethyl-1-butyne), have been employed in various catalytic processes. These include the Pauson-Khand reaction, where they serve as catalysts to facilitate the formation of cyclopentenones, a valuable scaffold in organic synthesis. This application underscores the importance of these complexes in streamlining synthetic routes to complex organic molecules (Rios et al., 2005).

Advanced Material Development

In the realm of materials science, (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl complexes have been explored for their potential in creating novel materials. For example, their involvement in cyclization reactions to form ferrocenyltropone dicobalt hexacarbonyl demonstrates the synthetic utility of these complexes in generating compounds with unique electronic properties, which could have applications in electronics or as novel catalysts (Laus et al., 2005).

Nicholas Reaction and Molecular Diversity

Furthermore, the Nicholas reaction, a critical tool in organic synthesis, often employs dicobalt hexacarbonyl complexes to generate diverse molecular architectures. This includes the synthesis of diyne ethers and other complex organic frameworks, highlighting the versatility of these complexes in facilitating the construction of molecules with challenging structural features (Amin et al., 2015).

Wirkmechanismus

Target of Action

The primary target of (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl is the formation of cobalt-containing thin films . These films are crucial in various applications, including microelectronics and lithium battery technologies .

Mode of Action

This compound acts as a substrate or catalyst for numerous organometallic transformations . These transformations include the Nicholas reaction, the Pauson–Khand reaction, alkyne cyclotrimerization, and alkyne hydrosilylation .

Biochemical Pathways

The compound plays a significant role in the atomic layer deposition (ALD) of cobalt-containing thin films . This process involves the sequential use of self-limiting surface reactions to achieve precise control over film thickness, making it an essential technique in nanofabrication .

Pharmacokinetics

and has a boiling point of 52 °C at 0.83 mm Hg. These properties may influence its stability and handling.

Result of Action

The result of the compound’s action is the successful deposition of cobalt films, which have been used for Cu direct plating . The electrical properties of these films, especially those with sub-20 nm thickness, were determined by assessing continuities, morphologies, and impurities .

Action Environment

Environmental factors significantly influence the action of this compound. For instance, to decrease the resistivity of Co films, a TaNx substrate was pre-treated with H2 plasma, and the flow rate of H2 gas during CCTBA feeding and reactant feeding pulses was increased . Furthermore, the compound is air-sensitive , indicating that it should be handled and stored in a well-ventilated place .

Safety and Hazards

This compound is classified as a hazardous class 3 substance . It’s highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It’s harmful if swallowed or inhaled . It’s recommended to rinse thoroughly with plenty of water in case of eye contact, wash off with soap and plenty of water in case of skin contact, move to fresh air if inhaled, and consult a physician if swallowed .

Zukünftige Richtungen

The compound has been used as a precursor of Co films deposited by plasma-enhanced atomic layer deposition (PEALD) for Cu direct plating . The electrical properties of PEALD Co films of sub-20 nm thickness were determined by assessing continuities, morphologies, and impurities . This suggests potential applications in microelectronics like magnetoresistive devices, integrated circuits as well as lithium battery technologies and spintronics .

Eigenschaften

IUPAC Name |

carbon monoxide;cobalt;3,3-dimethylbut-1-yne |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10.6CO.2Co/c1-5-6(2,3)4;6*1-2;;/h1H,2-4H3;;;;;;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCVAZZKJPVOPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Co2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356988.png)

![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)

![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)